Myristoyl coenzyme a monohydrate
CAS No.:
Cat. No.: VC13689110
Molecular Formula: C35H64N7O18P3S
Molecular Weight: 995.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C35H64N7O18P3S |
|---|---|
| Molecular Weight | 995.9 g/mol |
| IUPAC Name | S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] tetradecanethioate;hydrate |
| Standard InChI | InChI=1S/C35H62N7O17P3S.H2O/c1-4-5-6-7-8-9-10-11-12-13-14-15-26(44)63-19-18-37-25(43)16-17-38-33(47)30(46)35(2,3)21-56-62(53,54)59-61(51,52)55-20-24-29(58-60(48,49)50)28(45)34(57-24)42-23-41-27-31(36)39-22-40-32(27)42;/h22-24,28-30,34,45-46H,4-21H2,1-3H3,(H,37,43)(H,38,47)(H,51,52)(H,53,54)(H2,36,39,40)(H2,48,49,50);1H2/t24-,28-,29-,30?,34-;/m1./s1 |
| Standard InChI Key | YLDPGEHCCNTXHN-AUYDVANISA-N |
| Isomeric SMILES | CCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.O |
| SMILES | CCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.O |
| Canonical SMILES | CCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.O |
Introduction
Chemical and Structural Characteristics of Myristoyl Coenzyme A Monohydrate
Molecular Composition and Stability
Myristoyl coenzyme A monohydrate has the chemical formula , with a molecular weight of 995.9 g/mol . The compound’s structure includes a 14-carbon myristoyl chain linked via a thioester bond to the sulfhydryl group of coenzyme A. This configuration enables its participation in acyl transfer reactions. The monohydrate form ensures stability under storage conditions, typically at -20°C, though aqueous solutions degrade within 24 hours .
The canonical SMILES string,
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reflects its stereochemical complexity . X-ray crystallography studies reveal a bent conformation in the pantetheine arm, facilitating interactions with enzymes like N-myristoyltransferase .
Biological Roles and Metabolic Pathways
Protein Myristoylation Mechanisms
Myristoyl-CoA is the obligatory substrate for N-myristoyltransferase (NMT), which catalyzes the covalent attachment of the myristoyl group to glycine residues in nascent proteins . This post-translational modification occurs co-translationally in eukaryotes, enabling membrane association of signaling proteins such as Src kinases and apoptosis regulators . In apoptotic cells, NMT also mediates post-translational myristoylation of proteins like gelsolin, modulating their activity in a calcium-dependent manner .
Lipid Biosynthesis and Energy Metabolism
Beyond protein modification, Myristoyl-CoA contributes to phospholipid synthesis, particularly phosphatidylinositol (PI). It acts as a precursor in the Kennedy pathway, where it donates the myristoyl moiety to diacylglycerol (DAG), forming phosphatidylinositol 4,5-bisphosphate (PIP2) . In mitochondria, β-oxidation of myristoyl-CoA yields 93 ATP molecules per molecule, underscoring its role in energy production . Dysregulation of myristoyl-CoA metabolism correlates with insulin resistance, as observed in murine models with impaired fatty acid oxidation .
Research Applications and Experimental Findings
Enzyme Kinetics and Inhibitor Development
Recent kinetic analyses of NMT using Myristoyl-CoA revealed a of 2.4 μM and of 12 nmol/min/mg, indicating high substrate affinity . These parameters have guided the design of NMT inhibitors, such as DDD85646, which show promise in treating fungal infections by blocking protein myristoylation in Candida albicans .
Probing Non-Enzymatic Protein Acylation
James et al. (2022) utilized a cysteine-triphenylphosphonium (CysTPP) probe to quantify non-enzymatic acylation by Myristoyl-CoA in rat tissues . Longer-chain acyl-CoAs (C13–C22) constituted 60% of the hepatic acyl-CoA pool, with Myristoyl-CoA implicated in lysine modification of heat shock proteins. This process may regulate protein folding under metabolic stress .
Comparative Analysis with Related Acyl-CoAs
Functional Divergence from Palmitoyl and Oleoyl Derivatives
Unlike palmitoyl-CoA (C16:0), which predominantly fuels β-oxidation, Myristoyl-CoA specializes in protein modification . Oleoyl-CoA (C18:1), by contrast, is a key substrate for membrane phospholipid synthesis and cholesterol esterification . Structural comparisons highlight that the shorter acyl chain of Myristoyl-CoA allows deeper penetration into enzyme active sites, explaining its preference by NMT over longer-chain analogs .
Industrial and Diagnostic Applications
Myristoyl-CoA’s stability in lithium salt form has spurred its use in high-throughput screening assays. A 2024 study employed Myristoyl-CoA-linked magnetic beads to isolate NMT isoforms from human plasma, achieving a detection limit of 0.1 pM via LC-MS/MS . This approach holds potential for diagnosing NMT dysregulation in cancers .
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